

A comprehensive literature review of Rutaecarpine's biological activities

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Compound of Interest

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A Comprehensive Review of the Biological Activities of Rutaecarpine

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rutaecarpine, a quinazolinocarboline alkaloid isolated from the unripe fruit of *Evodia rutaecarpa* (Wu-Chu-Yu), has been a staple in traditional Chinese medicine for centuries. Modern pharmacological research has unveiled a wide spectrum of biological activities, positioning **Rutaecarpine** as a promising candidate for the development of novel therapeutics. This technical guide provides a comprehensive literature review of the multifaceted biological activities of **Rutaecarpine**, with a focus on its cardiovascular, anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory effects. This document is intended for researchers, scientists, and drug development professionals, offering a detailed summary of quantitative data, experimental protocols, and the underlying signaling pathways.

Cardiovascular Effects

Rutaecarpine exhibits significant cardiovascular protective properties, including vasodilation, anti-platelet aggregation, and cardioprotective effects.^{[1][2][3]} These effects are primarily mediated through the activation of Transient Receptor Potential Vanilloid 1 (TRPV1) channels

and the subsequent release of Calcitonin Gene-Related Peptide (CGRP), a potent vasodilator.
[4]

Vasodilation

In vitro studies have demonstrated that **Rutaecarpine** induces concentration-dependent relaxation of isolated rat thoracic aorta and superior mesenteric arterial segments pre-contracted with phenylephrine.[2][5] This vasorelaxant effect is endothelium-dependent and involves the nitric oxide (NO)-cGMP signaling pathway.[6] In endothelial cells, **Rutaecarpine** increases intracellular Ca^{2+} concentration, leading to the activation of endothelial nitric oxide synthase (eNOS) and subsequent NO production.[6]

In vivo, intravenous administration of **Rutaecarpine** has been shown to cause a dose-dependent decrease in blood pressure in various animal models.[2][3] This hypotensive effect is associated with an increase in plasma CGRP concentration.[3]

Anti-Platelet Aggregation

Rutaecarpine has been shown to inhibit platelet aggregation induced by various agonists.[7] The underlying mechanism involves the inhibition of phospholipase C (PLC), which leads to reduced phosphoinositide breakdown, thereby suppressing downstream signaling events required for platelet activation.[7] In vivo studies have demonstrated that **Rutaecarpine** can prolong bleeding time and reduce mortality in models of acute pulmonary thromboembolism.

Cardioprotection

Rutaecarpine has demonstrated cardioprotective effects in models of myocardial ischemia-reperfusion injury.[3] Pretreatment with **Rutaecarpine** significantly reduces infarct size and the release of cardiac injury markers.[3] These protective effects are also linked to the activation of the TRPV1/CGRP pathway.[3]

Quantitative Data: Cardiovascular Effects

Biological Activity	Experimental Model	Rutaecarpine Concentration/ Dose	Observed Effect	Reference(s)
Vasodilation	Isolated rat superior mesenteric and thoracic aorta	0.1–10 μ M	Concentration-dependent relaxation	[2][5]
Hypotension	In vivo (rats)	10–100 μ g/kg i.v.	Marked decrease in mean arterial pressure	[5]
Hypotension	Phenol-induced hypertensive rats	30, 100, or 300 μ g/kg i.v.	Dose-dependent hypotensive effects	[2]
Cardioprotection	Isolated guinea pig hearts (hypothermic ischemia)	1 or 3 μ M	Improved recovery of cardiac function, reduced creatine kinase release	[3]
Cardioprotection	Myocardial ischemia-reperfusion rats	100 or 300 μ g/kg i.v.	Reduced myocardial infarct size and creatine kinase release	[3]
Anti-Platelet Aggregation	Human platelet suspensions	50, 100, and 200 μ M	Dose-dependent inhibition of [3H]inositol monophosphate formation	[7]

Experimental Protocols

Vasodilation Assay in Isolated Rat Aorta:

- Male Sprague-Dawley rats are euthanized, and the thoracic aorta is carefully excised and placed in cold Krebs solution.
- The aorta is cleaned of adhering connective tissue and cut into rings of 2-3 mm in width.
- The aortic rings are mounted in organ baths containing Krebs solution, maintained at 37°C, and bubbled with 95% O₂ and 5% CO₂.
- The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
- The endothelial integrity is assessed by the relaxation response to acetylcholine (1 µM) after pre-contraction with phenylephrine (1 µM).
- After washing, the aortic rings are pre-contracted with phenylephrine (1 µM).
- Once a stable contraction is achieved, cumulative concentrations of **Rutaecarpine** (e.g., 0.1 µM to 100 µM) are added to the organ bath to elicit a relaxation response.
- The relaxation is expressed as a percentage of the pre-contraction induced by phenylephrine.

Platelet Aggregation Assay:

- Human blood is collected from healthy volunteers into tubes containing an anticoagulant (e.g., acid-citrate-dextrose).
- Platelet-rich plasma (PRP) is prepared by centrifugation at a low speed (e.g., 200 x g for 10 minutes).
- Platelet count in PRP is adjusted to a standard concentration (e.g., 3×10^8 platelets/mL).
- PRP is pre-incubated with various concentrations of **Rutaecarpine** or vehicle control for a specified time at 37°C.
- Platelet aggregation is induced by adding an agonist such as collagen, ADP, or thrombin.
- The change in light transmission is monitored using a platelet aggregometer to determine the extent of aggregation.

Signaling Pathway



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Caption: **Rutaecarpine**-mediated cardiovascular signaling pathway.

Anti-inflammatory Effects

Rutaecarpine possesses potent anti-inflammatory properties, primarily by inhibiting the production of pro-inflammatory mediators.[8] Its mechanism of action involves the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[8]

In vitro studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have shown that **Rutaecarpine** significantly inhibits the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[8] **Rutaecarpine** exerts these effects by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[8]

The inhibition of the NF-κB pathway by **Rutaecarpine** is a crucial aspect of its anti-inflammatory activity. It has been demonstrated to prevent the phosphorylation and degradation of IκBα, thereby inhibiting the nuclear translocation of the p65 subunit of NF-κB.[8] Additionally, **Rutaecarpine** can suppress the phosphorylation of MAPKs, including p38 and ERK1/2.[8]

Quantitative Data: Anti-inflammatory Effects

Biological Activity	Experimental Model	Rutaecarpine Concentration	Observed Effect	Reference(s)
Inhibition of NO Production	LTA-stimulated RAW 264.7 cells	10, 20 μ M	Significant reduction in nitrite production	[8]
Inhibition of iNOS and COX-2 Expression	LTA-stimulated RAW 264.7 cells	10, 20 μ M	Decreased protein expression	[8]
Inhibition of NF- κ B Activation	LTA-stimulated RAW 264.7 cells	10, 20 μ M	Reduced phosphorylation of I κ B α and p65	[8]
Inhibition of MAPK Phosphorylation	LTA-stimulated RAW 264.7 cells	10, 20 μ M	Reduced phosphorylation of p38 and ERK1/2	[8]

Experimental Protocols

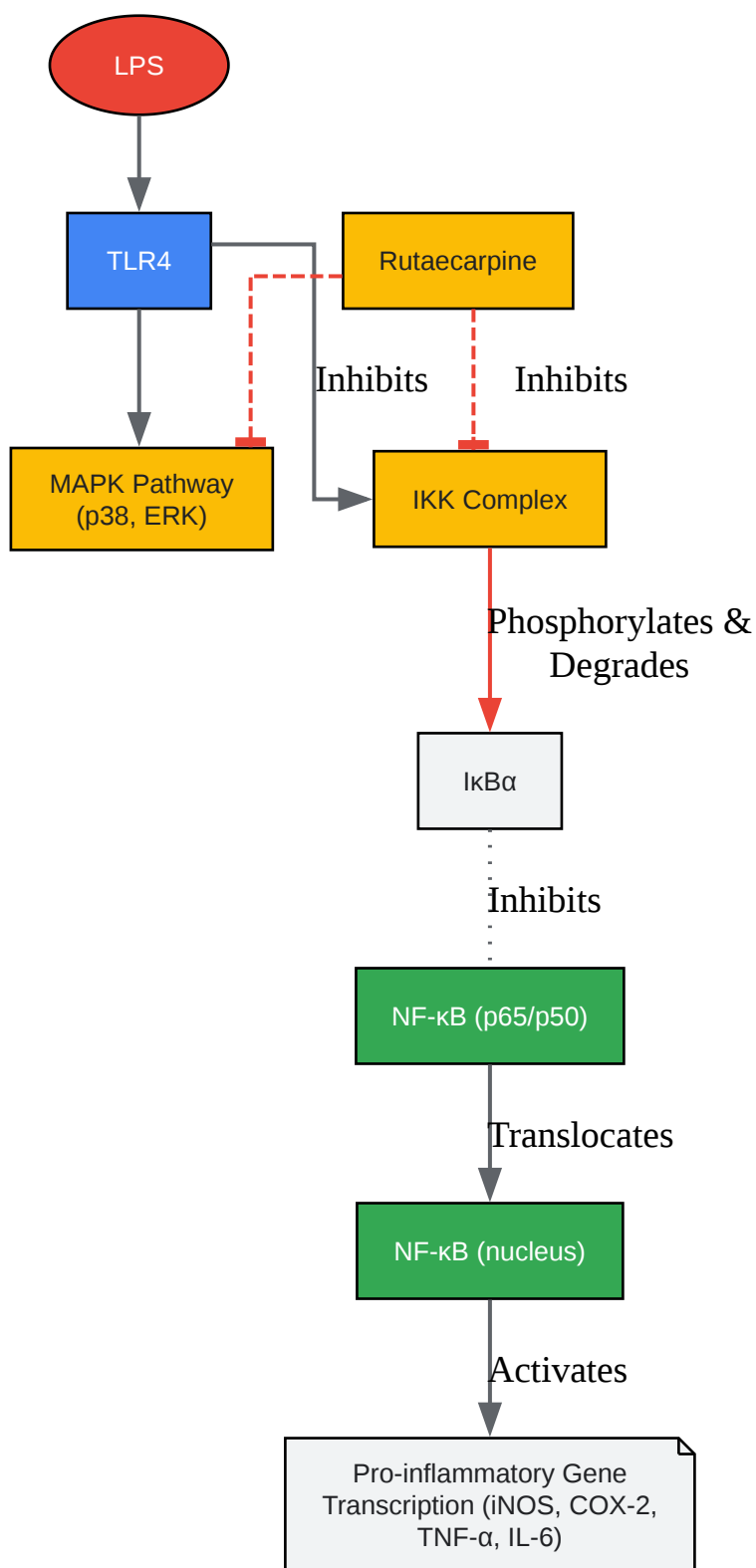
Nitric Oxide (NO) Production Assay in RAW 264.7 Cells:

- RAW 264.7 cells are seeded in a 96-well plate at a density of 5×10^4 cells/well and allowed to adhere overnight.
- The cells are pre-treated with various concentrations of **Rutaecarpine** for 1 hour.
- Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS; 1 μ g/mL) for 24 hours to induce NO production.
- The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.
- The absorbance is measured at 540 nm, and the nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for Inflammatory Proteins:

- RAW 264.7 cells are treated with **Rutaecarpine** and/or LPS as described above.
- After treatment, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
- Protein concentration in the lysates is determined using a BCA protein assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
- The membrane is then incubated with primary antibodies against iNOS, COX-2, p-p65, p65, p-IkB α , IkB α , p-p38, p38, p-ERK, ERK, and a loading control (e.g., β -actin or GAPDH) overnight at 4°C.
- After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway



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Caption: **Rutaecarpine's** inhibitory effect on the NF-κB signaling pathway.

Anti-Cancer Activity

Rutaecarpine has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines, including colon, esophageal, and prostate cancer.[\[5\]](#)[\[9\]](#)[\[10\]](#)

In human colorectal cancer cells (HCT116 and SW480), **Rutaecarpine** has been shown to inhibit cell viability in a concentration-dependent manner, with IC50 values of 10.50 μ M and 8.93 μ M, respectively.[\[5\]](#) It also suppresses colony formation, indicating an inhibition of long-term proliferative capacity.[\[5\]](#) The anti-cancer mechanism in colon cancer is partly attributed to the regulation of the STAT3 signaling pathway.[\[5\]](#)

In human esophageal squamous cell carcinoma cells (CE81T/VGH), **Rutaecarpine** inhibits cell growth and induces apoptosis.[\[10\]](#) It upregulates the expression of p53 and the pro-apoptotic protein Bax, while downregulating the anti-apoptotic protein Bcl-2.[\[10\]](#)

In metastatic prostate cancer cells (PC-3), **Rutaecarpine** reduces cell viability and induces apoptosis in a time- and dose-dependent manner.[\[9\]](#)

Quantitative Data: Anti-Cancer Effects

Biological Activity	Cancer Cell Line	Rutaecarpine Concentration	Observed Effect	Reference(s)
Inhibition of Cell Viability	HCT116 (Colon)	IC50 = 10.50 μ M (24h)	Reduced cell viability	[5]
Inhibition of Cell Viability	SW480 (Colon)	IC50 = 8.93 μ M (24h)	Reduced cell viability	[5]
Inhibition of Cell Growth	CE81T/VGH (Esophageal)	5, 10, 20 μ M	Inhibition of cell proliferation	[10]
Induction of Apoptosis	PC-3 (Prostate)	20, 40 μ M (48h)	Increased early and late apoptotic cells	[9]

Experimental Protocols

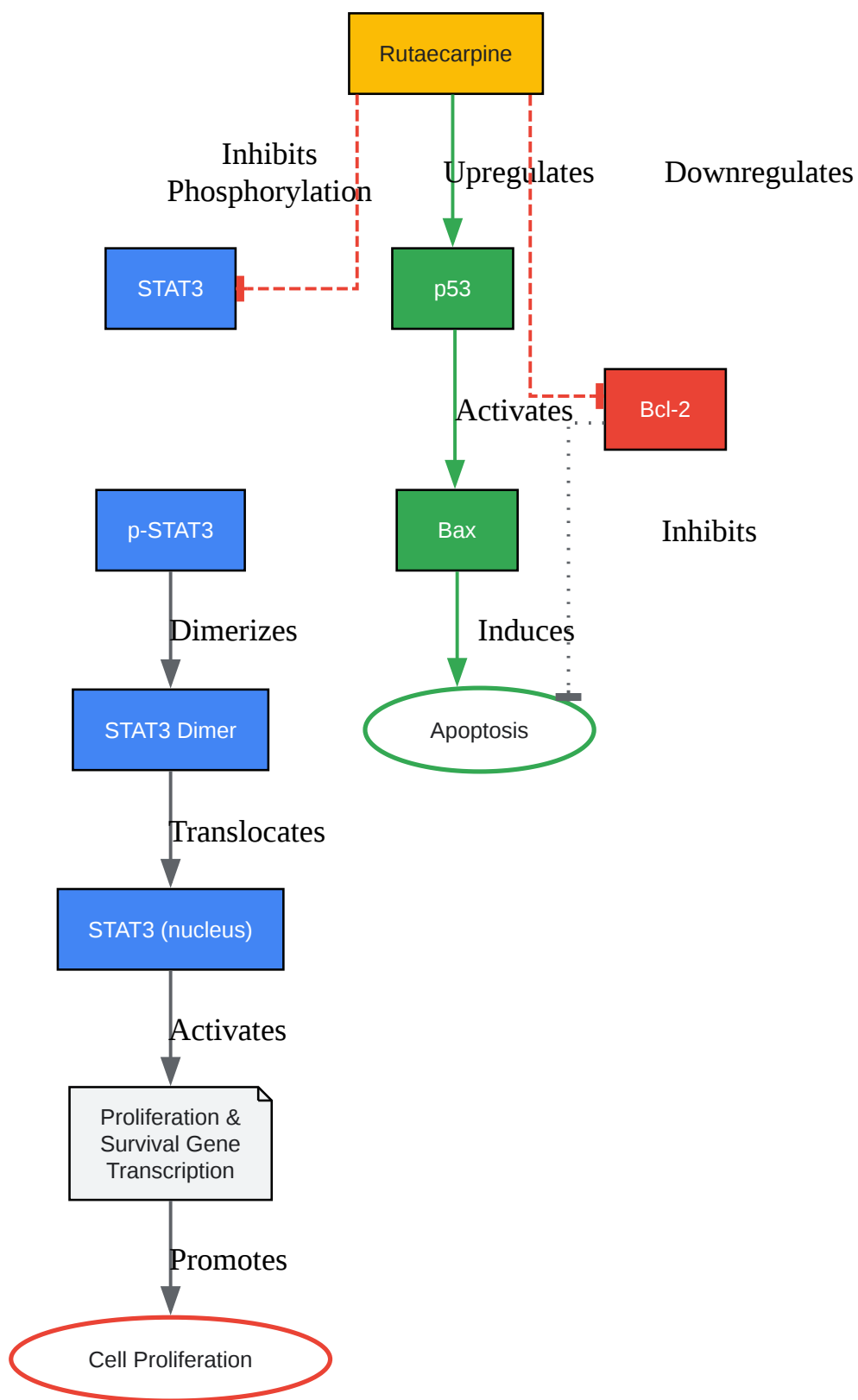
Cell Viability Assay (MTT Assay):

- Cancer cells are seeded in a 96-well plate at a density of 2×10^3 to 1×10^4 cells/well and incubated for 24 hours.
- The cells are then treated with various concentrations of **Rutaecarpine** for 24, 48, or 72 hours.
- After the treatment period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
- The medium is removed, and 150 μ L of DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at 490 nm using a microplate reader.
- Cell viability is expressed as a percentage of the control (untreated cells).

Colony Formation Assay:

- A low density of cancer cells (e.g., 500-1000 cells/well) is seeded in a 6-well plate.
- The cells are treated with a sub-lethal concentration of **Rutaecarpine**.
- The cells are allowed to grow for 10-14 days, with the medium and treatment being refreshed every 2-3 days.
- After the incubation period, the colonies are fixed with methanol and stained with crystal violet.
- The number of colonies containing more than 50 cells is counted.

Signaling Pathway



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Caption: **Rutaecarpine's** anti-cancer signaling pathways.

Neuroprotective Effects

Rutaecarpine has demonstrated significant neuroprotective effects in models of cerebral ischemia-reperfusion injury.[\[11\]](#)[\[12\]](#) It can improve neurological function, reduce infarct volume, and decrease cerebral edema.[\[11\]](#)

The neuroprotective mechanisms of **Rutaecarpine** are associated with its antioxidant properties. In a mouse model of middle cerebral artery occlusion (MCAO), **Rutaecarpine** treatment significantly decreased the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) in the brain tissue.[\[11\]](#)

Quantitative Data: Neuroprotective Effects

Biological Activity	Experimental Model	Rutaecarpine Dose	Observed Effect	Reference(s)
Neuroprotection	Cerebral ischemia reperfusion mice	84, 252, 504 µg/kg	Reduced infarct volume and brain water content	[11]
Antioxidant Effect	Cerebral ischemia reperfusion mice	84, 252, 504 µg/kg	Decreased MDA, increased SOD and GSH-Px activity	[11]
Neurological Function	MCAO rats	Low and High doses	Improved neurological scores	[12] [13] [14]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats:

- Male Sprague-Dawley rats are anesthetized.
- A midline cervical incision is made, and the right common carotid artery, external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

- The ECA is ligated and dissected distally.
- A nylon monofilament with a rounded tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery.
- After a period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
- **Rutaecarpine** or vehicle is administered at specific time points before or after the ischemic insult.
- Neurological deficits are assessed at various time points after reperfusion using a scoring system (e.g., Zea-Longa score).
- At the end of the experiment, the brains are harvested for infarct volume measurement (e.g., using TTC staining) and biochemical analysis.

Measurement of Antioxidant Enzyme Activity:

- Brain tissue is homogenized in a suitable buffer.
- The homogenate is centrifuged to obtain the supernatant.
- The activities of SOD and GSH-Px, and the level of MDA in the supernatant are measured using commercially available assay kits according to the manufacturer's instructions.

Metabolic Regulation

Rutaecarpine has shown potential in regulating metabolism, particularly in the context of obesity and type 2 diabetes.[15][16][17] Its effects are linked to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15][16]

In high-fat diet-induced obese mice, **Rutaecarpine** treatment has been shown to reduce body weight gain and fat mass.[16] It promotes the "browning" of white adipose tissue, increasing the expression of thermogenic genes such as UCP1 and PGC-1 α . [16] This effect is mediated through the activation of the AMPK/PGC-1 α pathway.[16]

In a mouse model of type 2 diabetes, oral administration of **Rutaecarpine** reduced blood glucose levels, improved glucose tolerance, and restored insulin sensitivity.[17] It also had

beneficial effects on the lipid profile.[17] In vitro studies have shown that **Rutaecarpine** promotes glucose consumption and uptake in C2C12 myotubes.[17]

Quantitative Data: Metabolic Regulation

Biological Activity	Experimental Model	Rutaecarpine Dose	Observed Effect	Reference(s)
Anti-obesity	High-fat diet-fed mice	50 mg/kg/day	Reduced body weight gain and fat mass percentage	[16]
Adipose Browning	High-fat diet-fed mice	50 mg/kg/day	Increased expression of UCP1 and PGC-1 α in adipose tissue	[16]
Anti-diabetic	High-fat diet-multiple low dose streptozotocin induced type 2 diabetic mice	Not specified	Reduced blood glucose, improved glucose tolerance and insulin sensitivity	[17]

Experimental Protocols

High-Fat Diet (HFD)-Induced Obesity Mouse Model:

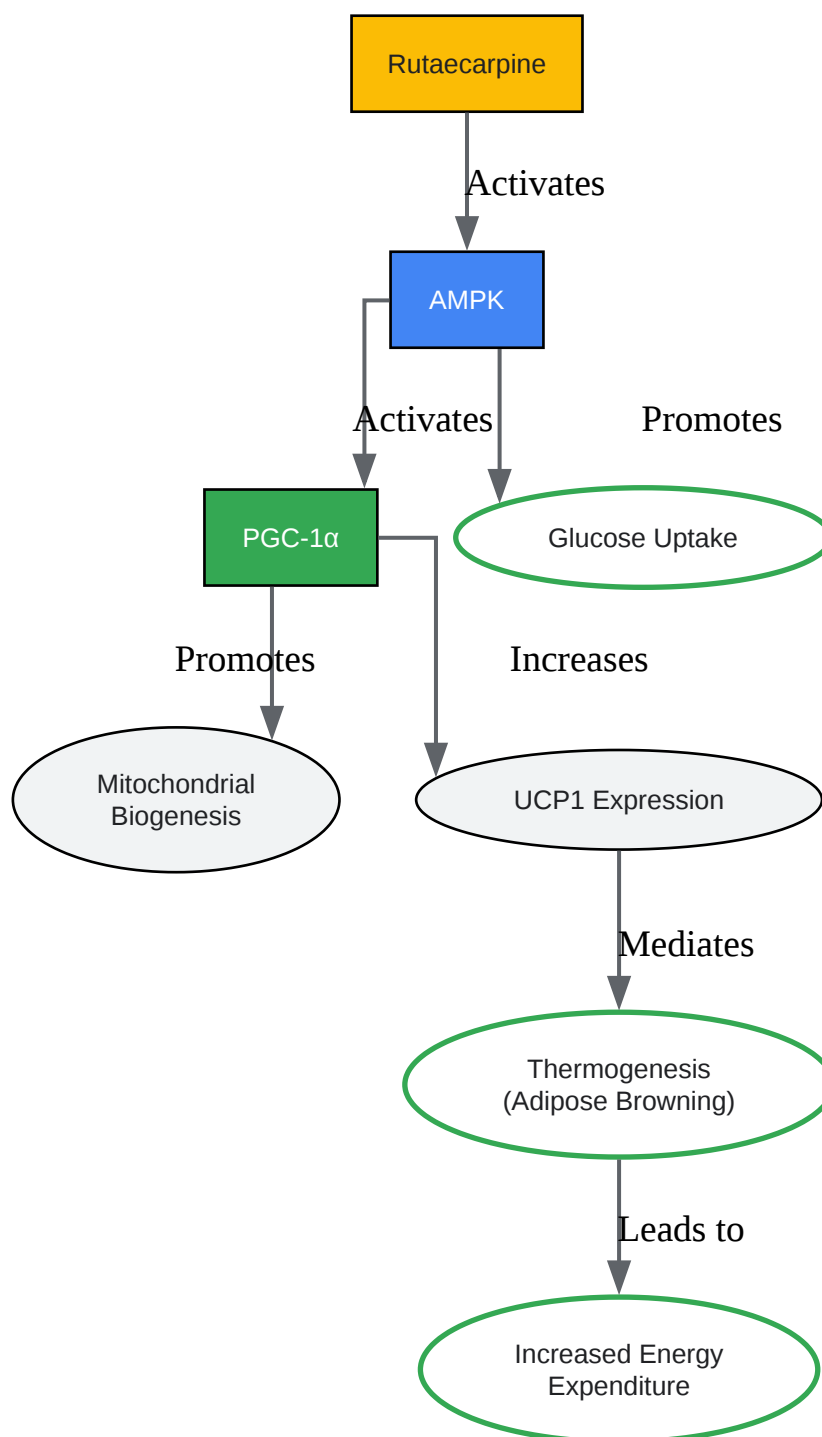
- Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for several weeks to induce obesity.
- The mice are then treated with **Rutaecarpine** (e.g., 50 mg/kg/day) or vehicle via oral gavage for a specified period.
- Body weight and food intake are monitored regularly.

- At the end of the treatment period, body composition (fat and lean mass) is analyzed (e.g., using DEXA or MRI).
- Adipose tissues (e.g., epididymal white adipose tissue and interscapular brown adipose tissue) are collected for gene and protein expression analysis of thermogenic markers.

Western Blot for AMPK Activation:

- Cells or tissue samples are lysed, and protein concentration is determined.
- Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
- The membrane is incubated with primary antibodies against phosphorylated AMPK (p-AMPK) and total AMPK.
- The ratio of p-AMPK to total AMPK is calculated to determine the level of AMPK activation.

Signaling Pathway



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